molecular formula C13H17BF2O3 B14029033 (2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

(2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No.: B14029033
M. Wt: 270.08 g/mol
InChI Key: LYGOBSWXQYOELI-UHFFFAOYSA-N
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Description

(2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a boronic ester derivative featuring a hydroxymethyl (-CH2OH) group and two fluorine substituents at the 2- and 4-positions of the phenyl ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the 5-position enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings . This compound is structurally characterized by its fluorine substitution pattern and the hydroxymethyl group, which distinguish it from related phenylboronic esters. Its CAS registry number is 1082066-29-2 .

Properties

Molecular Formula

C13H17BF2O3

Molecular Weight

270.08 g/mol

IUPAC Name

[2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

InChI

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)10(15)6-11(9)16/h5-6,17H,7H2,1-4H3

InChI Key

LYGOBSWXQYOELI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the reaction of 2,4-difluorophenylboronic acid with pinacol in the presence of a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated by crystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde or 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid .

Scientific Research Applications

(2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of fluorinated phenylboronic esters. Key structural analogs and their differences include:

Compound Substituents Key Features
(2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (Target Compound) 2-F, 4-F, 5-Boronic ester, hydroxymethyl Dual fluorine substitution enhances electronic effects; hydroxymethyl improves solubility .
[2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2e) 2-F, 5-Boronic ester, hydroxymethyl Single fluorine at 2-position; similar reactivity but less steric hindrance.
[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2f) 3-F, 4-Boronic ester, hydroxymethyl Fluorine at 3-position alters regioselectivity in cross-couplings.
[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d) 4-Cl, 3-Boronic ester, hydroxymethyl Chlorine substituent increases electron-withdrawing effects compared to fluorine.
2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 2-Cl, 4-Cl, 5-Boronic ester, phenol Phenol group instead of hydroxymethyl; dichloro substitution reduces solubility.

Spectroscopic Data Comparison

NMR data highlight structural differences:

  • 11B-NMR : Boronic esters typically show peaks near 30–31 ppm (e.g., 2d: δ 30.6 ).
  • 1H-NMR: Fluorine substituents cause distinct splitting patterns. For example: 2d: Aromatic protons at δ 7.66 (d, J = 1.8 Hz) and δ 7.31–7.39 (m) .

Commercial and Industrial Relevance

Biological Activity

(2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C13_{13}H17_{17}BF2_{2}O3_{3}
  • Molecular Weight : 270.08 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its components.

While specific data on the mechanism of action for this compound is limited in the available literature, compounds with similar structures often interact with biological targets through:

  • Inhibition of Enzymatic Activity : Many dioxaborolane derivatives are known to inhibit various enzymes by acting as reversible inhibitors.
  • Modulation of Signaling Pathways : They may influence pathways related to cell proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance:

  • Inhibition of PKMYT1 : A study highlighted the role of dioxaborolane derivatives in inhibiting PKMYT1, a kinase involved in cell cycle regulation. The selectivity and potency of these compounds were evaluated using fluorescence polarization assays and cell-based activity assays .

Immunomodulatory Effects

The compound's structure suggests potential immunomodulatory effects. For example:

  • Rescue Assays : Similar compounds have shown the ability to rescue immune cells from apoptosis in the presence of PD-1/PD-L1 interactions . This suggests a possible role in enhancing immune responses against tumors.

Study 1: Inhibition of Kinase Activity

A study examined various analogs of dioxaborolane compounds for their ability to inhibit PKMYT1. The results indicated that modifications in the phenolic structure significantly impacted potency:

CompoundPKMYT1 IC50_{50} (μM)
Compound 10.69
Compound 24.1
Compound 31.2
Compound 60.011

This table illustrates how structural modifications can enhance biological activity .

Study 2: Immune Response Enhancement

In another study focusing on immune modulation, a related compound demonstrated a significant rescue effect on mouse splenocytes when tested against PD-L1 interactions:

Concentration (nM)Rescue Percentage (%)
10092

This indicates a strong potential for therapeutic applications in cancer immunotherapy .

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